molecular formula C13H8Cl4O4S B4778293 2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate

2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate

Cat. No.: B4778293
M. Wt: 402.1 g/mol
InChI Key: JTDKAPKOEZMRQN-UHFFFAOYSA-N
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Description

2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is a chemical compound characterized by the presence of multiple chlorine atoms and a methoxy group attached to a benzenesulfonate structure

Properties

IUPAC Name

(2,6-dichlorophenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4O4S/c1-20-11-5-10(17)12(6-9(11)16)22(18,19)21-13-7(14)3-2-4-8(13)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDKAPKOEZMRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves the chlorination of appropriate precursor compounds. One common method involves the chlorination of 2,5-dichloro-4-methoxybenzenesulfonic acid with 2,6-dichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of solvents like methanol or toluene can also aid in the purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate is unique due to the combination of its dichlorophenyl, methoxy, and benzenesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate

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